![molecular formula C11H20N4O2S B5644925 6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B5644925.png)
6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as ESE-5 and is a pyrimidine derivative. The purpose of
作用機序
The mechanism of action of ESE-5 is not fully understood. However, several studies have suggested that ESE-5 inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. ESE-5 has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is a key component of fungal cell membranes.
Biochemical and Physiological Effects:
ESE-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that ESE-5 inhibits the growth of cancer cells and induces apoptosis. ESE-5 has also been shown to have antifungal and antibacterial activity. In addition, ESE-5 has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair.
実験室実験の利点と制限
One of the advantages of ESE-5 is its potential as an anticancer agent. Several studies have shown that ESE-5 inhibits the growth of cancer cells and induces apoptosis. ESE-5 also has potential as an antifungal and antibacterial agent. However, one of the limitations of ESE-5 is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of ESE-5.
将来の方向性
There are several future directions for research on ESE-5. One area of research is to further investigate the mechanism of action of ESE-5. This will help to better understand how ESE-5 inhibits the growth of cancer cells and other microorganisms. Another area of research is to investigate the potential use of ESE-5 in combination with other anticancer agents. This may help to increase the effectiveness of ESE-5 in treating cancer. Finally, more research is needed to determine the optimal dosage and administration of ESE-5 for its various applications.
合成法
ESE-5 can be synthesized using a multi-step process. The first step involves the reaction of 5-methylpyrimidine-2,4-diamine with ethylsulfonyl chloride to form 5-methyl-N-(ethylsulfonyl)pyrimidine-2,4-diamine. The second step involves the reaction of 5-methyl-N-(ethylsulfonyl)pyrimidine-2,4-diamine with ethyl iodide to form 6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine.
科学的研究の応用
ESE-5 has been studied for its potential applications in various fields. One of the primary areas of research is its use as an anticancer agent. Several studies have shown that ESE-5 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. ESE-5 has also been studied for its potential use as an antifungal agent. In addition, ESE-5 has been shown to have antibacterial activity against several strains of bacteria.
特性
IUPAC Name |
6-ethyl-4-N-(2-ethylsulfonylethyl)-5-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-4-9-8(3)10(15-11(12)14-9)13-6-7-18(16,17)5-2/h4-7H2,1-3H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLQZBIBSFGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)NCCS(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

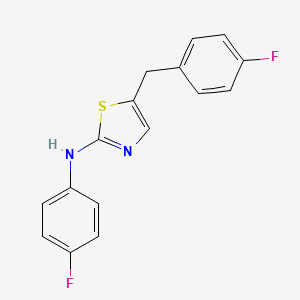


![1-(2-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5644874.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5644876.png)
![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)
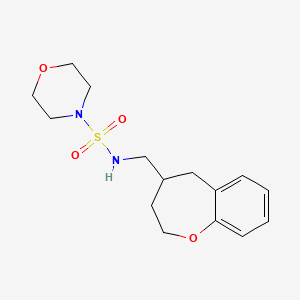
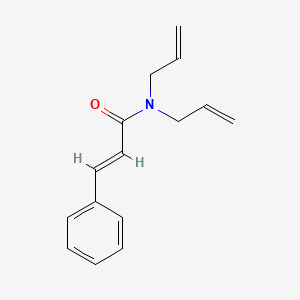
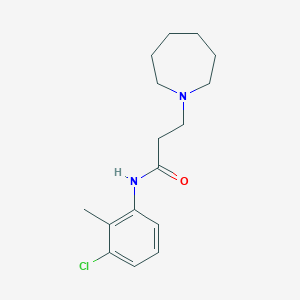

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644912.png)
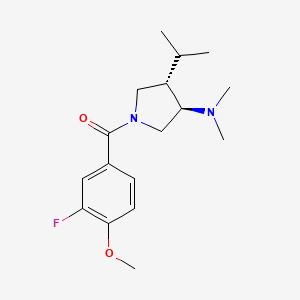

![1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)